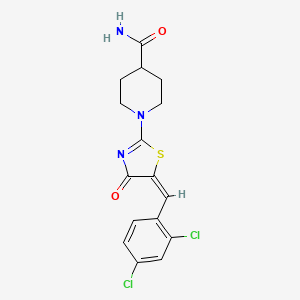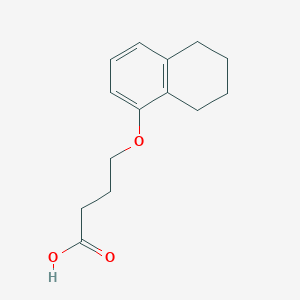![molecular formula C23H23N3OS B2711199 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(9H-fluoren-2-yl)propanamide CAS No. 1290434-62-6](/img/structure/B2711199.png)
3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(9H-fluoren-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(9H-fluoren-2-yl)propanamide is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with methyl and methylsulfanyl groups, and a fluorenyl group attached to a propanamide moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(9H-fluoren-2-yl)propanamide typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the cyclocondensation of acetylacetone and thiourea in the presence of hydrochloric acid to yield 4,6-dimethyl-1-mercaptopyrimidine . This intermediate is then further modified by introducing the methylsulfanyl group through a nucleophilic substitution reaction.
The next step involves the attachment of the fluorenyl group. This can be achieved by reacting the pyrimidine derivative with 9H-fluoren-2-ylamine under appropriate conditions to form the desired propanamide compound. The reaction conditions typically include the use of a suitable solvent, such as dimethylformamide, and a coupling agent like N,N’-dicyclohexylcarbodiimide to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(9H-fluoren-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfone or sulfoxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the amide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methyl groups on the pyrimidine ring can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: Sulfone or sulfoxide derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated pyrimidine derivatives.
Aplicaciones Científicas De Investigación
3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(9H-fluoren-2-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and antiproliferative properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mecanismo De Acción
The mechanism of action of 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(9H-fluoren-2-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the fluorenyl group enhances its ability to interact with hydrophobic pockets in proteins, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions.
Comparación Con Compuestos Similares
Similar Compounds
4,6-dimethyl-2-(methylsulfanyl)pyrimidine: Lacks the fluorenyl group, making it less hydrophobic and potentially less biologically active.
N-(9H-fluoren-2-yl)propanamide: Lacks the pyrimidine ring, reducing its ability to participate in specific interactions with biological targets.
Uniqueness
The combination of the pyrimidine ring with the fluorenyl group in 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(9H-fluoren-2-yl)propanamide provides a unique structural framework that enhances its potential biological activity and makes it a valuable compound for various scientific applications.
Propiedades
IUPAC Name |
3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(9H-fluoren-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3OS/c1-14-19(15(2)25-23(24-14)28-3)10-11-22(27)26-18-8-9-21-17(13-18)12-16-6-4-5-7-20(16)21/h4-9,13H,10-12H2,1-3H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWOWNCFMEWUDID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)SC)C)CCC(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{3-[(Pyridin-3-yloxy)methyl]azetidin-1-yl}acetamide](/img/structure/B2711116.png)
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-ethoxyphenoxy)acetamide](/img/structure/B2711117.png)
![2-[(4-fluorophenyl)sulfanyl]-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide](/img/structure/B2711119.png)

![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2711121.png)

![1-(3-Bromophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2711126.png)
![7-(3,4-dimethoxyphenyl)-10-ethoxy-4-(5-methylfuran-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene](/img/structure/B2711128.png)


![2-(2-{2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]ethoxy}ethoxy)-1H-isoindole-1,3(2H)-dione](/img/structure/B2711133.png)
![N'-(3,4-dimethylphenyl)-N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B2711134.png)
![1-[(Tert-butoxy)carbonyl]-4-methanesulfinylpiperidine-4-carboxylic acid](/img/structure/B2711137.png)
![2-{[1-(furan-2-carbonyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2711139.png)
